molecular formula C18H14N4O3 B2931503 N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide CAS No. 1795488-76-4

N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

Cat. No. B2931503
CAS RN: 1795488-76-4
M. Wt: 334.335
InChI Key: FNPXMFNSHLYYNQ-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide” is a complex organic compound that contains several functional groups and rings. It has a benzimidazole ring, an oxazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzimidazole and oxazole rings. The methoxyphenyl group might add some steric hindrance .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The carboxamide group could participate in hydrolysis or condensation reactions. The benzimidazole and oxazole rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups and the overall structure of the molecule. For example, the presence of the polar carboxamide group could enhance the solubility of the compound in polar solvents .

Scientific Research Applications

Photophysical Properties and Fluorescence

Research on benzimidazole derivatives, such as the study by Vikas Padalkar et al. (2015), demonstrates their application as novel blue emitting fluorophores. These compounds, including those related to N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, show potential in developing materials with specific photophysical properties. Their fluorescence in the blue and green regions, along with thermal stability, makes them suitable for applications in optoelectronic devices and fluorescent materials (Padalkar, Lanke, Chemate, & Sekar, 2015).

Antimicrobial Activity

Benzimidazole and benzoxazole derivatives have been evaluated for their antimicrobial properties. For instance, Wang Xiang-hui et al. (2012) synthesized compounds from benzo[d]isothiazole derivatives that exhibited favorable antimicrobial activity. This suggests that N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide could potentially be explored for antimicrobial applications, leveraging the structural activity relationships identified in these classes of compounds (Wang et al., 2012).

Antiproliferative and Antioxidative Activity

A study on benzimidazole/benzothiazole-2-carboxamides with various substitutions showed significant antiproliferative activity against human cancer cells and high antioxidative capacity. This research indicates that structural analogs, including N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, could be valuable in the development of new anticancer and antioxidant agents, given their promising bioactivity profiles (Cindrić et al., 2019).

Corrosion Inhibition

Research on imidazole derivatives in corrosion inhibition provides insights into the potential application of N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide in protecting metals against corrosion. Derivatives have shown significant efficacy as corrosion inhibitors, suggesting that similar compounds could be explored for applications in material science and engineering to extend the lifespan of metals in corrosive environments (Prashanth et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzimidazole derivatives have been studied for their potential antimicrobial, antiviral, and anticancer activities .

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, optimizing its synthesis, and investigating its physical and chemical properties .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-24-12-8-6-11(7-9-12)15-10-19-17(25-15)16(23)22-18-20-13-4-2-3-5-14(13)21-18/h2-10H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPXMFNSHLYYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzo[d]imidazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide

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